1-[6-[(4-Methoxyphenyl)methylamino]pyridazin-3-yl]-5-methylpyrazole-4-carboxylic acid
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Overview
Description
1-[6-[(4-Methoxyphenyl)methylamino]pyridazin-3-yl]-5-methylpyrazole-4-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring fused with a pyrazole ring, both of which are known for their significant pharmacological activities. The presence of a methoxyphenyl group further enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-[(4-Methoxyphenyl)methylamino]pyridazin-3-yl]-5-methylpyrazole-4-carboxylic acid typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[6-[(4-Methoxyphenyl)methylamino]pyridazin-3-yl]-5-methylpyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[6-[(4-Methoxyphenyl)methylamino]pyridazin-3-yl]-5-methylpyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[6-[(4-Methoxyphenyl)methylamino]pyridazin-3-yl]-5-methylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic applications in treating neurodegenerative diseases like Alzheimer’s.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[6-[(4-Methoxyphenyl)methylamino]pyridazin-3-yl]-5-methylpyrazole-4-carboxylic acid stands out due to its unique combination of a pyridazine and pyrazole ring, which imparts distinct pharmacological properties
Properties
Molecular Formula |
C17H17N5O3 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
1-[6-[(4-methoxyphenyl)methylamino]pyridazin-3-yl]-5-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C17H17N5O3/c1-11-14(17(23)24)10-19-22(11)16-8-7-15(20-21-16)18-9-12-3-5-13(25-2)6-4-12/h3-8,10H,9H2,1-2H3,(H,18,20)(H,23,24) |
InChI Key |
TWIIMTCBNOVYIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=NN=C(C=C2)NCC3=CC=C(C=C3)OC)C(=O)O |
Origin of Product |
United States |
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